molecular formula C18H18ClMnN2O4 B1671782 EUK 134 CAS No. 81065-76-1

EUK 134

Cat. No.: B1671782
CAS No.: 81065-76-1
M. Wt: 416.7 g/mol
InChI Key: YUZJJFWCXJDFOQ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is known for its ability to scavenge reactive oxygen species, including superoxide anions and hydrogen peroxide, and convert them into water and oxygen . Due to its potent antioxidant properties, EUK 134 has garnered significant interest in various scientific fields.

Mechanism of Action

Target of Action

Ethylbisiminomethylguaiacol manganese chloride, also known as EUK-134™, is a highly purified molecule that mimics the activities of two natural skin enzymes: superoxide dismutase (SOD) and catalase . These enzymes play a crucial role in protecting the skin from oxidative stress .

Mode of Action

EUK-134™ acts as a powerful antioxidant, scavenging free radicals such as superoxide anions and other pro-oxidant molecules . It eliminates hydrogen peroxide and transforms reactive oxygen species (ROS) into water and oxygen . This dismutation of the superoxide anion (O2-) and scavenging of peroxide (H2O2) is very similar to the action of superoxide dismutase and catalase on the skin .

Biochemical Pathways

The primary biochemical pathway affected by EUK-134™ is the antioxidant defense system of the skin . By mimicking the activities of SOD and catalase, EUK-134™ enhances the skin’s ability to neutralize harmful free radicals and reactive oxygen species, thereby preventing oxidative stress and associated cellular damage .

Result of Action

EUK-134™ protects skin tissue against toxic compounds, reduces erythema and redness, and protects skin against UV-induced DNA damage . This leads to a reduction in premature photo-aging . It also inhibits MMP-2, thus preserving a good extracellular matrix (ECM) network .

Action Environment

EUK-134™ is stable and easily oxidized . Its efficacy can be influenced by environmental factors such as UV radiation, where it provides protection against UV-induced DNA damage . It’s important to note that while euk-134™ can help protect the skin from environmental stressors, it should be used in conjunction with other sun protection measures for optimal skin health .

Biochemical Analysis

Biochemical Properties

Ethylbisiminomethylguaiacol manganese chloride acts by mimicking the activity of two enzymes: superoxide dismutase and catalase . These enzymes are responsible for protecting cells from free radical damage among other things . They work by removing hydrogen peroxide and transforming substances called reactive oxygen species into others that are not harmful, such as water or oxygen .

Cellular Effects

Ethylbisiminomethylguaiacol manganese chloride has been shown to have significant effects on various types of cells and cellular processes . It has been shown to help preserve collagen in the skin and by preserving collagen through its antioxidant properties, which may help to keep the skin looking youthful and firm . In addition to its antioxidant properties, it may also stimulate collagen production in the skin .

Molecular Mechanism

The molecular mechanism of action of Ethylbisiminomethylguaiacol manganese chloride involves its ability to mimic the activity of superoxide dismutase and catalase . It works by removing hydrogen peroxide and transforming substances called reactive oxygen species into others that are not harmful .

Temporal Effects in Laboratory Settings

Unlike other antioxidants, Ethylbisiminomethylguaiacol manganese chloride can regenerate by itself and does not lose its power after hours after having applied it . That is, after scavenging a free radical, it regenerates again to keep its function and continue scavenging other free radicals .

Metabolic Pathways

Ethylbisiminomethylguaiacol manganese chloride is involved in the metabolic pathways related to the removal of hydrogen peroxide and the transformation of reactive oxygen species .

Properties

IUPAC Name

manganese(3+);2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4.ClH.Mn/c1-23-15-7-3-5-13(17(15)21)11-19-9-10-20-12-14-6-4-8-16(24-2)18(14)22;;/h3-8,11-12,21-22H,9-10H2,1-2H3;1H;/q;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZJJFWCXJDFOQ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[O-])C=NCCN=CC2=C(C(=CC=C2)OC)[O-].[Cl-].[Mn+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClMnN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801021732
Record name Chloro[bis(3,3′-di-methoxysalicylic)ethylenediamine] manganese
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81065-76-1
Record name Ethylbisiminomethylguaiacol manganese chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081065761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloro[bis(3,3′-di-methoxysalicylic)ethylenediamine] manganese
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYLBISIMINOMETHYLGUAIACOL MANGANESE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM5YJ88LTU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EUK 134
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
EUK 134
Reactant of Route 3
EUK 134
Reactant of Route 4
EUK 134
Reactant of Route 5
EUK 134
Reactant of Route 6
Reactant of Route 6
EUK 134

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.